molecular formula C15H13ClN2O4S2 B2555736 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole CAS No. 1105206-50-5

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2555736
CAS No.: 1105206-50-5
M. Wt: 384.85
InChI Key: CFZSASXEACDKGH-UHFFFAOYSA-N
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Description

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule features the 1,2,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups . The structure combines the 1,2,4-oxadiazole ring with a 4-ethoxyphenyl moiety and a unique 5-chlorothiophene sulfonyl group, suggesting potential for diverse biological interactions. Compounds containing the 1,2,4-oxadiazole nucleus have been extensively studied and are found in several commercially available drugs, demonstrating a wide spectrum of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal effects . They have also shown potential as inhibitors against various enzymes, such as kinases, deacetylases, and cycloxygenases . The specific sulfonylmethyl-thiophene substitution in this compound may offer distinctive electronic and steric properties, making it a valuable candidate for structure-activity relationship (SAR) studies, high-throughput screening, and the development of novel therapeutic agents. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers are provided with a comprehensive Certificate of Analysis (CoA) to ensure batch-to-batch consistency, quality, and purity. Characterization data, including 1 H-NMR, Mass Spectrometry, and HPLC chromatograms, are supplied to support your investigative work .

Properties

IUPAC Name

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S2/c1-2-21-11-5-3-10(4-6-11)15-17-13(22-18-15)9-24(19,20)14-8-7-12(16)23-14/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZSASXEACDKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorothiophene Group: This step involves the sulfonylation of a chlorothiophene derivative with a suitable sulfonyl chloride.

    Attachment of the Ethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where an ethoxyphenyl derivative is introduced to the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

    Substitution: The chlorothiophene and ethoxyphenyl groups may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds related to the oxadiazole structure have shown efficacy against various cancer cell lines, including glioblastoma and breast cancer. In vitro studies have demonstrated that certain oxadiazoles can induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation .

1.2 Antidiabetic Properties
Recent studies have also explored the antidiabetic potential of oxadiazole derivatives. Compounds similar to 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole have been tested in models such as Drosophila melanogaster, showing a significant reduction in glucose levels and improved metabolic profiles .

1.3 Neuroprotective Effects
There is growing interest in the neuroprotective effects of oxadiazoles against tauopathies, including Alzheimer's disease. Compounds within this class have been investigated for their ability to inhibit tau aggregation and promote neuronal health, addressing a critical need for effective treatments for neurodegenerative diseases .

Agricultural Applications

2.1 Pesticidal Activity
Oxadiazole derivatives are being studied for their potential use as pesticides. Their ability to disrupt biological pathways in pests makes them suitable candidates for developing new agrochemicals. For example, certain oxadiazoles have demonstrated insecticidal properties against common agricultural pests .

Materials Science

3.1 Photonic Applications
The unique electronic properties of oxadiazole compounds make them suitable for applications in organic electronics and photonics. They can be used in the development of light-emitting diodes (LEDs), organic solar cells, and fluorescent materials due to their ability to absorb and emit light efficiently .

3.2 Polymer Chemistry
In polymer science, oxadiazole-containing polymers are being synthesized for their thermal stability and mechanical properties. These materials are being explored for applications in coatings and high-performance materials that require durability under extreme conditions .

Case Studies

Study Focus Findings
Study on Anticancer Activity Investigated the cytotoxic effects of oxadiazole derivatives on glioblastoma cellsCompounds induced significant apoptosis and reduced cell viability
Antidiabetic Activity Assessment Evaluated the effects of oxadiazole derivatives on glucose levels in Drosophila melanogasterNotable reduction in glucose levels observed with specific compounds
Neuroprotective Potential Explored the inhibition of tau aggregation by oxadiazole derivativesCompounds showed promise in protecting neuronal cells from degeneration

Mechanism of Action

The mechanism of action of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl and oxadiazole groups suggests potential for hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-oxadiazoles with diverse biological activities. Below is a comparative analysis with structurally related derivatives:

Compound Key Substituents Biological Activity Key Differences
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole (Target) 4-Ethoxyphenyl, 5-chlorothiophene sulfonylmethyl Not explicitly reported in evidence; inferred potential for kinase inhibition or apoptosis induction Reference compound for comparison.
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole 3,4-Dimethoxyphenyl Unreported in evidence; methoxy groups may enhance solubility but reduce lipophilicity. 3,4-Dimethoxy vs. 4-ethoxy: Increased steric bulk and electron donation.
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole 4-Trifluoromethylphenyl Apoptosis inducer in breast/colorectal cancer cells; targets TIP47 protein. Trifluoromethyl (electron-withdrawing) vs. ethoxy: Higher hydrophobicity and stability.
5-Aryl-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazoles Quinolin-8-ylsulfonyl, aryl groups (e.g., 4-fluorophenyl) Potent EGFR inhibitors (IC₅₀ < erlotinib). Quinoline sulfonyl enhances π-π stacking; larger aromatic system vs. chlorothiophene.
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole 4-Chlorophenyl, triazol-3-ylsulfanyl Unreported in evidence; triazole may improve metal-binding or hydrogen-bonding capacity. Substitution at oxadiazole positions 2 and 5 vs. 3 and 5; sulfanyl vs. sulfonyl.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-ethoxyphenyl group in the target compound likely results in moderate logP values compared to trifluoromethyl (higher logP) or triazole-sulfanyl (variable logP) derivatives .
  • Solubility : The ethoxy group may improve aqueous solubility relative to methoxy or trifluoromethyl analogues due to its slightly polar nature .
  • Metabolic Stability : Sulfonyl groups generally reduce metabolic degradation, but the chlorothiophene ring may introduce susceptibility to cytochrome P450 oxidation .

Research Findings and Implications

  • Substituent Effects : Electron-donating groups (e.g., ethoxy) on the phenyl ring balance solubility and target engagement, whereas electron-withdrawing groups (e.g., trifluoromethyl) enhance stability but may reduce bioavailability .
  • Sulfur-Containing Moieties: Sulfonyl groups improve binding to polar enzyme pockets (e.g., EGFR), while chlorothiophene may confer halogen-bonding interactions absent in triazole or quinoline analogues .
  • Structural Flexibility : Positional isomerism (e.g., 3,5- vs. 2,5-substitution) significantly alters bioactivity, as seen in the triazole-sulfanyl derivative’s distinct pharmacodynamics .

Biological Activity

The compound 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula for this compound is C18H15ClN4O5SC_{18}H_{15}ClN_{4}O_{5}S, with a molecular weight of approximately 499.0 g/mol. The presence of the chlorothiophene group and the oxadiazole ring contributes to its unique biological profile.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-70.65Induction of apoptosis
HeLa2.41Cell cycle arrest
PANC-11.50Inhibition of HDAC

The compound's ability to induce apoptosis in cancer cells has been linked to increased expression of p53 and activation of caspase pathways, suggesting that it may function as a potent anticancer agent .

Anti-inflammatory Effects

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production in macrophages, thereby reducing inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various oxadiazole derivatives, including our compound of interest, researchers found that at concentrations ranging from 10 µM to 100 µM, significant cell death was observed in MCF-7 and HeLa cell lines. The study utilized flow cytometry to analyze apoptosis rates and confirmed that the mechanism involved mitochondrial dysfunction leading to caspase activation .

Study 2: In Vivo Efficacy

In vivo studies involving animal models have shown promising results regarding the efficacy of oxadiazole derivatives in tumor reduction. The administration of the compound at a dose of 10 mg/kg resulted in a significant decrease in tumor volume compared to control groups, indicating its potential as an effective therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves coupling a sulfonylmethyl precursor with a substituted oxadiazole core. Key steps include:
  • Thiophene sulfonation : React 5-chlorothiophene-2-sulfonyl chloride with a methylating agent to form the sulfonylmethyl intermediate.
  • Oxadiazole formation : Use a cyclocondensation reaction between a nitrile derivative (e.g., 4-ethoxyphenyl nitrile) and hydroxylamine under reflux conditions (e.g., ethanol, 80°C for 6–8 hours) to form the 1,2,4-oxadiazole ring .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating the pure compound.
  • Critical parameters : Control reaction temperature to avoid decomposition, maintain anhydrous conditions during sulfonation, and monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .

Q. What spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the 4-ethoxyphenyl group (δ ~6.9–7.4 ppm for aromatic protons, δ ~63–65 ppm for the ethoxy carbon) and the sulfonylmethyl moiety (δ ~3.8 ppm for CH2_2, δ ~125–130 ppm for thiophene carbons) .
  • X-ray crystallography : Employ single-crystal X-ray diffraction (e.g., SHELX software for structure refinement) to resolve bond lengths and angles, particularly verifying the oxadiazole ring planarity and sulfonyl group geometry .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z ~409.5 for C14_{14}H12_{12}ClN3_3O4_4S2_2) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • In vitro cytotoxicity assays : Test against cancer cell lines (e.g., breast MCF-7, colorectal HCT-116) using MTT or CellTiter-Glo assays at concentrations of 1–100 µM for 48–72 hours. Include positive controls (e.g., doxorubicin) .
  • Apoptosis induction : Use flow cytometry with Annexin V/PI staining to detect early/late apoptosis in treated cells (e.g., T47D cells). Validate caspase activation via Western blot (caspase-3/7 cleavage) .
  • Selectivity testing : Compare activity in cancer vs. non-cancerous cell lines (e.g., HEK-293) to assess therapeutic index .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized to enhance the compound’s bioactivity?

  • Methodological Answer :
  • Systematic substitutions : Replace the 5-chlorothiophene moiety with other heterocycles (e.g., furan, pyridine) or modify the sulfonylmethyl linker to a sulfonamide. Test variants in apoptosis assays .
  • Electron-withdrawing groups : Introduce substituents (e.g., -CF3_3, -NO2_2) on the 4-ethoxyphenyl ring to enhance electron deficiency, potentially improving target binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like TIP47, an apoptosis regulator .

Q. What computational strategies are effective in predicting molecular targets and binding modes?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Compare with crystallographic data to validate bond geometries .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with TIP47) over 100 ns trajectories to assess binding stability and hydrogen-bonding patterns .
  • Photoaffinity labeling : Design probes with photoreactive groups (e.g., diazirine) to crosslink the compound to its target in live cells, followed by LC-MS/MS for target identification .

Q. How can researchers resolve contradictions in biological activity data across different assays or cell lines?

  • Methodological Answer :
  • Assay standardization : Normalize data using Z’-factor scoring to minimize plate-to-plate variability. Include replicates (n ≥ 3) and use identical cell passage numbers .
  • Cell line profiling : Perform transcriptomic analysis (RNA-seq) on resistant vs. sensitive cell lines to identify differential expression of potential targets (e.g., IGF II receptor pathways) .
  • Metabolic stability testing : Evaluate compound degradation in cell culture media (e.g., via LC-MS) to rule out false negatives due to instability .

Data Contradiction Analysis

Q. Why might this compound show activity in apoptosis assays but fail in xenograft models?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in murine models. Poor oral absorption or rapid hepatic clearance (CYP450 metabolism) may limit efficacy .
  • Tumor penetration studies : Use fluorescently labeled analogs to track compound distribution in tumor tissues via confocal microscopy. Low penetration could explain in vivo failure .

Methodological Tables

Key Functional Groups Analytical Techniques Reference
1,2,4-Oxadiazole ringX-ray crystallography
Sulfonylmethyl linker1^1H NMR (δ 3.8 ppm)
4-Ethoxyphenyl group13^13C NMR (δ 63–65 ppm)
Biological Assay Design Parameters Reference
Apoptosis inductionAnnexin V/PI staining
Cytotoxicity screeningMTT assay (IC50_{50} values)

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